molecular formula C10H6ClN3 B13665253 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline CAS No. 27191-19-1

9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline

Cat. No.: B13665253
CAS No.: 27191-19-1
M. Wt: 203.63 g/mol
InChI Key: MKUVDHZFXURBRV-UHFFFAOYSA-N
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Description

9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a triazole ring with an isoquinoline moiety, and the presence of a chlorine atom at the 9th position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazoloisoquinoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: The triazole and isoquinoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . This dual action of inducing oxidative stress and promoting apoptosis makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 9th position in this compound imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

27191-19-1

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

9-chloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6ClN3/c11-8-2-1-7-3-4-14-6-12-13-10(14)9(7)5-8/h1-6H

InChI Key

MKUVDHZFXURBRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN3C2=NN=C3)Cl

Origin of Product

United States

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